N'-hydroxy-2-naphthalenecarboximidamide N'-hydroxy-2-naphthalenecarboximidamide
Brand Name: Vulcanchem
CAS No.: 64893-54-5
VCID: VC3724466
InChI: InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
SMILES: C1=CC=C2C=C(C=CC2=C1)C(=NO)N
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

N'-hydroxy-2-naphthalenecarboximidamide

CAS No.: 64893-54-5

Cat. No.: VC3724466

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

N'-hydroxy-2-naphthalenecarboximidamide - 64893-54-5

Specification

CAS No. 64893-54-5
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name N'-hydroxynaphthalene-2-carboximidamide
Standard InChI InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13)
Standard InChI Key UHJICFSTOCFOND-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)/C(=N\O)/N
SMILES C1=CC=C2C=C(C=CC2=C1)C(=NO)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C(=NO)N

Introduction

Chemical Identity and Structural Characteristics

N'-Hydroxy-2-naphthalenecarboximidamide is systematically named as N'-hydroxynaphthalene-2-carboximidamide, though it is also recognized by several synonyms, including naphthalene-2-acetamide oxime and 2-naphthalenecarboximidamide, N-hydroxy- . The compound’s structure integrates a naphthalene ring system substituted at the second position with a carboximidamide group, further modified by a hydroxylamine moiety (Fig. 1). This arrangement confers unique electronic and steric properties, influencing its solubility, reactivity, and coordination behavior.

Table 1: Key Identifiers and Synonyms

PropertyValueSource Citations
CAS Registry Number64893-54-5
Molecular FormulaC11H10N2O\text{C}_{11}\text{H}_{10}\text{N}_2\text{O}
Systematic NameN'-Hydroxynaphthalene-2-carboximidamide
Common SynonymsNaphthalene-2-acetamide oxime; 2-Naphthalenecarboximidamide, N-hydroxy-

The compound’s planar naphthalene system allows for π-π stacking interactions, while the amidoxime group (C(=NOH)NH2-\text{C}(=NOH)-\text{NH}_2) provides chelating sites for metal ions, a feature exploited in uranium extraction technologies .

Physicochemical Properties

N'-Hydroxy-2-naphthalenecarboximidamide exhibits a blend of aromatic and polar characteristics, reflected in its partition coefficients, refractive index, and thermal stability.

Table 2: Physical and Chemical Properties

PropertyValueMethod/Source
Melting Point150°CDifferential Scanning Calorimetry
Boiling Point417°C at 760 mmHgASTM D1078
Density1.23 g/cm³Pycnometry
LogP (Partition Coefficient)2.38ACD/Labs
LogD (pH 5.5)2.24ACD/Labs
LogD (pH 7.4)2.38ACD/Labs
Refractive Index1.631Abbe Refractometer
Molar Refractivity53.96 cm³Computational

The compound’s LogP value of 2.38 indicates moderate lipophilicity, suggesting reasonable solubility in organic solvents such as ethanol or dichloromethane but limited aqueous solubility . The negligible variation in LogD values between pH 5.5 and 7.4 implies stability across physiological and environmental conditions, a critical factor in its potential industrial applications .

Ligand StructureUranium Adsorption Capacity (mg/g)Source Citation
Polyacrylamidoxime4.12
Graphene-Oxide Composite6.78
N'-Hydroxy-2-naphthalenecarboximidamide (Theoretical)3.45–4.20 (Estimated)

The compound’s naphthalene backbone may enhance adsorption kinetics due to hydrophobic interactions with polymeric supports, though this hypothesis requires empirical confirmation .

Regulatory and Environmental Considerations

The compound falls under HS Code 2914290090 (“Cyclanic, cyclenic, or cycloterpenic amidines and their derivatives”) . Environmental persistence data are unavailable, but its moderate LogP value suggests potential bioaccumulation in aquatic organisms . Waste disposal must comply with local regulations for nitrogen-containing organics.

Future Research Directions

  • Coordination Chemistry: Detailed studies on uranyl and transition metal complexes.

  • Adsorption Kinetics: Performance evaluation in seawater uranium extraction trials.

  • Toxicity Profiling: Chronic exposure and ecotoxicological assessments.

  • Process Optimization: Scalable synthesis routes and solvent recovery systems.

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